Cereulide-13C6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

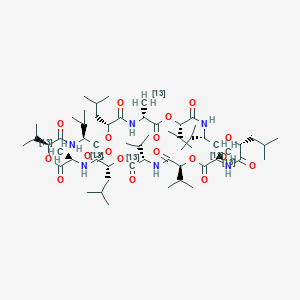

(3R,6R,9S,12S,15R,18R,21S,24S,27R,30R,33S,36S)-3,15,27-tri((113C)methyl)-6,18,30-tris(2-methylpropyl)-9,12,21,24,33,36-hexa(propan-2-yl)-1,7,13,19,25,31-hexaoxa-4,10,16,22,28,34-hexazacyclohexatriacontane-2,5,8,11,14,17,20,23,26,29,32,35-dodecone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H96N6O18/c1-25(2)22-37-46(64)58-34(19)52(70)79-44(32(15)16)50(68)62-41(29(9)10)56(74)77-39(24-27(5)6)48(66)60-36(21)54(72)81-45(33(17)18)51(69)63-42(30(11)12)57(75)78-38(23-26(3)4)47(65)59-35(20)53(71)80-43(31(13)14)49(67)61-40(28(7)8)55(73)76-37/h25-45H,22-24H2,1-21H3,(H,58,64)(H,59,65)(H,60,66)(H,61,67)(H,62,68)(H,63,69)/t34-,35-,36-,37-,38-,39-,40+,41+,42+,43+,44+,45+/m1/s1/i19+1,20+1,21+1,55+1,56+1,57+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWWAHGUHYLWQCQ-NUOMGVRCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)N1)CC(C)C)C(C)C)C(C)C)C)CC(C)C)C(C)C)C(C)C)C)CC(C)C)C(C)C)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]1C(=O)N[C@@H](C(=O)O[C@H](C(=O)N[C@H]([13C](=O)O[C@@H](C(=O)N[C@@H](C(=O)O[C@H](C(=O)N[C@H]([13C](=O)O[C@@H](C(=O)N[C@@H](C(=O)O[C@H](C(=O)N[C@H]([13C](=O)O1)C(C)C)C(C)C)[13CH3])CC(C)C)C(C)C)C(C)C)[13CH3])CC(C)C)C(C)C)C(C)C)[13CH3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H96N6O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1159.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isotopic Purity and Application of Cereulide-13C6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic and chemical purity of Cereulide-13C6, a critical internal standard for the quantitative analysis of the emetic toxin Cereulide. The guide details the experimental protocols for its use in liquid chromatography-mass spectrometry (LC-MS/MS) applications and includes workflow diagrams for clarity.

Quantitative Data Summary

This compound is primarily utilized as an internal standard in stable isotope dilution analysis (SIDA) for the accurate quantification of Cereulide. While specific isotopic enrichment data is not consistently published by all commercial suppliers, the chemical purity is well-documented. High isotopic purity is crucial for an effective internal standard to avoid interference with the analyte signal.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Purity | >95% | Organix, Inc., FDA[1] |

| Molecular Formula | C₅₁¹³C₆H₉₆N₆O₁₈ | Sigma-Aldrich |

| Molecular Weight | 1159.36 g/mol | Sigma-Aldrich |

| Appearance | Typically supplied as a solution in acetonitrile or as a solid | Organix, Inc., Sigma-Aldrich |

| Storage Conditions | -20°C | Sigma-Aldrich |

A Note on Isotopic Purity:

Experimental Protocols

The following protocols are based on established methods for the quantitative analysis of Cereulide in food matrices using this compound as an internal standard, primarily referencing the principles outlined in ISO 18465:2017.

2.1. Sample Preparation: Extraction of Cereulide from Food Matrices

-

Homogenization: Homogenize a representative portion of the food sample.

-

Weighing: Accurately weigh a specified amount of the homogenized sample (e.g., 3 g) into a centrifuge tube.

-

Internal Standard Spiking: Add a known amount of this compound solution to the sample.

-

Extraction: Add acetonitrile to the sample, typically in a 10:1 solvent-to-sample ratio (v/w).

-

Shaking: Shake the mixture vigorously for a defined period (e.g., 60 minutes) to ensure thorough extraction.

-

Centrifugation: Centrifuge the sample to pellet solid material.

-

Supernatant Collection: Carefully collect the acetonitrile supernatant containing the Cereulide and this compound.

-

Dilution (if necessary): The extract may be diluted with an appropriate solvent (e.g., acetonitrile/water) to bring the analyte concentration within the calibration range of the LC-MS/MS instrument.

2.2. Quantitative Analysis by UHPLC-MS/MS

This method utilizes Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) for the separation and detection of Cereulide and its internal standard.

-

Chromatographic Column: A C18 reversed-phase column is typically used for separation.

-

Mobile Phase: A gradient elution is commonly employed with:

-

Mobile Phase A: Water with a modifier such as ammonium formate and/or formic acid.

-

Mobile Phase B: Acetonitrile with a modifier such as formic acid.

-

-

Injection Volume: A small volume of the sample extract (e.g., 5 µL) is injected into the system.

-

Mass Spectrometry: The analysis is performed in positive electrospray ionization (ESI+) mode, using Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for both Cereulide and this compound.

Table 2: Mass Spectrometry Parameters for Cereulide and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Source(s) |

| Cereulide | 1170.7 | 314.4 or 357.2 | 499.4 or 172.2 | FDA, MDPI |

| This compound | 1176.7 | 172.2 or 358.2 | 315.4 or 173.2, 316.2 | FDA, MDPI, PMC |

Calibration: A calibration curve is constructed by analyzing a series of standards containing known concentrations of Cereulide and a constant concentration of this compound. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

Mandatory Visualizations

Caption: Experimental workflow for the quantification of Cereulide.

Caption: Logical relationship in Stable Isotope Dilution Analysis.

References

Cereulide-13C6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cereulide-13C6, the isotopically labeled internal standard for the potent emetic toxin, cereulide. This document details its chemical structure, physicochemical properties, and toxicological profile. Furthermore, it offers comprehensive experimental protocols for its use in quantitative analysis and visualizes the key signaling pathways associated with cereulide's mechanism of action.

Chemical Structure and Physicochemical Properties

Cereulide is a cyclic dodecadepsipeptide toxin produced by certain strains of Bacillus cereus. Its structure consists of three repeats of the tetrapeptide [D-O-Leu—D-Ala—L-O-Val—L-Val].[1][2] this compound is a stable isotope-labeled analog of cereulide, where six carbon atoms in the valine residues are replaced with carbon-13. This isotopic labeling makes it an ideal internal standard for accurate quantification of cereulide in various matrices by mass spectrometry.[3][4][5]

Table 1: Physicochemical Properties of Cereulide and this compound

| Property | Cereulide | This compound | Reference(s) |

| Chemical Formula | C₅₇H₉₆N₆O₁₈ | ¹³C₆C₅₁H₉₆N₆O₁₈ | |

| Molecular Weight | 1152 g/mol | 1159.37 g/mol | |

| Monoisotopic Mass | 1152.67811023 Da | 1158.7016 Da (calculated) | |

| CAS Number | 157232-64-9 | 1487375-69-8 | |

| Appearance | White to off-white solid | Not specified, typically sold in solution | |

| Solubility | Extremely low in water | Soluble in acetonitrile, methanol | |

| Purity | >95% (for analytical standards) | >95% | |

| Storage Temperature | -20°C | -20°C |

Toxicological Profile

Cereulide is a potent toxin with significant health implications. Its toxicity stems from its function as a potassium ionophore, leading to the disruption of mitochondrial function. The toxicological properties of this compound are considered identical to those of native cereulide, as isotopic labeling does not alter its biological activity.

Table 2: Toxicological Data for Cereulide

| Parameter | Value | System/Model | Reference(s) |

| Mechanism of Action | Potassium (K⁺) ionophore, uncouples oxidative phosphorylation | Mitochondria | |

| Emesis-Inducing Dose | 8 µg/kg body weight | Suncus murinus (shrew) | |

| 10 µg/kg body weight | Rhesus monkeys | ||

| Cytotoxicity (EC₅₀) | 0.125 ng/mL (3 days) | Differentiated Caco-2 cells (SRB assay) | |

| 1 ng/mL (3 days) | Differentiated Caco-2 cells (MTT assay) | ||

| Inhibition of NK Cell Activity | 20-30 µg/L | Human Natural Killer (NK) cells | |

| Effect on Pancreatic Islets | Complete absence of insulin secretion at 0.5 ng/mL | Mouse pancreatic islets |

Mechanism of Action: Signaling Pathways

Cereulide exerts its toxic effects through two primary mechanisms: disruption of mitochondrial function and activation of the 5-HT3 receptor, leading to emesis.

Mitochondrial Disruption Pathway

As a potassium ionophore, cereulide facilitates the transport of potassium ions across the inner mitochondrial membrane, disrupting the electrochemical gradient. This leads to mitochondrial swelling, uncoupling of oxidative phosphorylation, and ultimately, a halt in ATP synthesis.

Caption: Cereulide-induced mitochondrial disruption pathway.

Emetic Response Pathway

Cereulide is known to cause nausea and vomiting. This is believed to be mediated by its interaction with 5-HT3 (serotonin) receptors in the gastrointestinal tract, which in turn stimulates the vagus nerve and triggers the emetic reflex.

Caption: Signaling pathway for cereulide-induced emesis.

Experimental Protocols

This compound is primarily used as an internal standard for the accurate and reliable quantification of cereulide in complex matrices such as food and biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation and Extraction

The following is a general protocol for the extraction of cereulide from food samples. Modifications may be necessary depending on the specific matrix.

-

Homogenization: Homogenize the food sample (e.g., 3 g) to ensure uniformity.

-

Internal Standard Spiking: Add a known amount of this compound internal standard solution (e.g., to a final concentration of 10 ng/g) to the homogenized sample.

-

Extraction: Add an appropriate volume of extraction solvent (e.g., 15 mL of methanol or acetonitrile) to the sample.

-

Mixing and Shaking: Vortex the sample for 30 seconds, followed by shaking for 15 minutes to ensure thorough extraction.

-

Centrifugation: Centrifuge the sample at 4000 x g for 15 minutes to pellet solid debris.

-

Dilution and Filtration: Take an aliquot of the supernatant (e.g., 500 µL), mix with an equal volume of water, and filter through a 0.22 µm filter before injection into the LC-MS/MS system.

UPLC-MS/MS Analysis

The following are typical parameters for the analysis of cereulide using a UPLC-MS/MS system. Instrument-specific optimization is recommended.

Table 3: UPLC-MS/MS Parameters for Cereulide Analysis

| Parameter | Setting | Reference(s) |

| UPLC System | Waters Acquity UPLC I-Class or similar | |

| Column | Acquity UPLC BEH C8 1.7 µm, 2.1 x 50 mm | |

| Column Temperature | 40°C | |

| Mobile Phase A | 1 mM ammonium formate in water with 0.05% formic acid | |

| Mobile Phase B | 0.05% formic acid in acetonitrile | |

| Flow Rate | 0.5 mL/min | |

| Injection Volume | 10 µL | |

| MS System | Waters Xevo TQ-S triple quadrupole or similar | |

| Ionization Mode | Electrospray Ionization (ESI), Positive | |

| Capillary Voltage | 3 kV | |

| Desolvation Temp. | 450°C | |

| Source Temperature | 150°C | |

| MRM Transitions | Cereulide: m/z 1170.7 → 172.15 (quantifier), 314.4, 499.4 (qualifiers)this compound: m/z 1176.7 → 172.15 (quantifier) |

Experimental Workflow

The overall workflow for the quantitative analysis of cereulide using this compound as an internal standard is depicted below.

Caption: Workflow for cereulide quantification.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of the emetic toxin cereulide. Its use as an internal standard in LC-MS/MS methods allows for precise measurements in complex matrices, which is crucial for food safety monitoring, clinical diagnostics, and toxicological research. Understanding the chemical properties, toxicological profile, and mechanism of action of cereulide is essential for researchers and professionals working in areas related to food safety and public health. This guide provides a comprehensive overview to support these endeavors.

References

- 1. Cereulide and Emetic Bacillus cereus: Characterizations, Impacts and Public Precautions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cereulide - Wikipedia [en.wikipedia.org]

- 3. Quantitative Analysis of Cereulide Toxin from Bacillus cereus in Rice and Pasta Using Synthetic Cereulide Standard and 13C6-Cereulide Standard—A Short Validation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Validation of a Targeted LC-MS/MS Method for Cereulide and Application in Food and Faeces - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Synthesis and Labeling of Cereulide-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cereulide and the Need for a Labeled Standard

Cereulide is a heat-stable and highly potent dodecadepsipeptide toxin produced by emetic strains of Bacillus cereus. Its presence in food can lead to severe foodborne illness characterized by nausea and vomiting. Accurate detection and quantification of cereulide are paramount for food safety and clinical diagnostics. Due to matrix effects in complex samples like food, a stable isotope-labeled internal standard, such as Cereulide-¹³C₆, is essential for reliable analysis by methods like liquid chromatography-mass spectrometry (LC-MS/MS).

Biosynthesis of Cereulide-¹³C₆

The primary method for producing Cereulide-¹³C₆ is through a biosynthetic approach using cultures of Bacillus cereus. This process involves providing the bacteria with ¹³C-labeled precursors, which are then incorporated into the cereulide molecule by the non-ribosomal peptide synthetase (NRPS) system.

Experimental Protocol: Biosynthetic Labeling

This protocol is based on the foundational work of Bauer et al. (2010) and subsequent adaptations.[1]

1. Bacterial Strain and Culture Conditions:

-

Strain: Bacillus cereus F4810/72 is a commonly used emetic reference strain.

-

Culture Medium: While standard laboratory media like LB broth can be used for general cultivation, a defined minimal medium is often necessary for efficient incorporation of labeled precursors. The exact composition should be optimized, but would typically contain essential salts, a carbon source, and the ¹³C-labeled amino acid precursors.

-

¹³C-Labeled Precursors: To achieve the ¹³C₆ labeling, specific amino acids that are building blocks of cereulide are provided in their ¹³C-labeled form. Based on the structure of cereulide, ([D-O-Leu-D-Ala-L-O-Val-L-Val]₃), suitable precursors would include L-Valine and L-Leucine fully labeled with ¹³C.

-

Incubation: Cultures are typically grown in baffled flasks at 30°C with shaking (e.g., 120 rpm) for 24 to 48 hours to allow for bacterial growth and toxin production.

2. Extraction of Cereulide-¹³C₆:

-

Cell Harvesting: Bacterial cells are harvested from the culture broth by centrifugation (e.g., 8,000 x g for 10 minutes).

-

Extraction Solvent: The cell pellet is extracted with an organic solvent, most commonly ethanol or acetonitrile.[2][3]

-

Extraction Procedure: The solvent is added to the cell pellet, and the mixture is shaken overnight at room temperature to ensure complete extraction of the lipophilic cereulide molecule from the bacterial cells.[2]

-

Clarification: The extract is then centrifuged to remove cell debris, and the supernatant containing the crude Cereulide-¹³C₆ is collected.

3. Purification of Cereulide-¹³C₆: A multi-step purification process is necessary to isolate Cereulide-¹³C₆ with high purity.

-

Solid-Phase Extraction (SPE): The crude extract is often first passed through a solid-phase extraction cartridge (e.g., C18) to remove polar impurities. The cereulide is retained on the column and then eluted with a less polar solvent.

-

Preparative High-Performance Liquid Chromatography (HPLC): The partially purified extract is then subjected to preparative reverse-phase HPLC. This step separates Cereulide-¹³C₆ from other hydrophobic molecules and unlabeled or partially labeled cereulide.

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water is commonly employed to achieve separation.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) can be used to monitor the elution of the peptide.

-

-

Purity Analysis: The purity of the final product should be assessed using analytical HPLC and mass spectrometry. The isotopic enrichment can also be determined by mass spectrometry.

Data Presentation

Table 1: Mass Spectrometry Parameters for Cereulide and Cereulide-¹³C₆ Analysis

| Analyte | Precursor Ion (m/z) | Product Ions (m/z) |

| Cereulide | 1170.7 | 314.4, 499.4 |

| Cereulide-¹³C₆ | 1176.7 | 172.2, 315.4 |

Note: The specific precursor and product ions may vary slightly depending on the mass spectrometer and ionization conditions used.

Mandatory Visualizations

Diagram 1: Biosynthesis and Labeling Workflow

References

- 1. biorxiv.org [biorxiv.org]

- 2. A poisonous cocktail: interplay of cereulide toxin and its structural isomers in emetic Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative Analysis of Cereulide Toxin from Bacillus cereus in Rice and Pasta Using Synthetic Cereulide Standard and 13C6-Cereulide Standard—A Short Validation Study - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism and Application of Cereulide-¹³C₆ as an Internal Standard in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices underlying the use of Cereulide-¹³C₆ as an internal standard for the accurate quantification of the Bacillus cereus emetic toxin, Cereulide. Utilizing stable isotope dilution analysis (SIDA) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this method has become the gold standard for its precision and robustness in complex matrices.

The Core Principle: Stable Isotope Dilution Analysis (SIDA)

The fundamental mechanism of using Cereulide-¹³C₆ relies on the principles of Stable Isotope Dilution Analysis (SIDA). Cereulide-¹³C₆ is a stable isotope-labeled (SIL) analogue of the native Cereulide, where six Carbon-12 atoms are replaced with Carbon-13 isotopes.[1][2][3] This substitution results in a molecule that is chemically and physically identical to the analyte of interest but has a distinct, higher molecular weight that is easily differentiated by a mass spectrometer.[4][5]

By introducing a known quantity of Cereulide-¹³C₆ into a sample at the very beginning of the analytical workflow, it acts as a perfect surrogate. It experiences the same physical and chemical challenges as the native Cereulide throughout the entire process, including extraction, sample cleanup, and ionization. Any loss of the native analyte during sample preparation is mirrored by a proportional loss of the internal standard. Similarly, any variations in the mass spectrometer's ionization efficiency (known as matrix effects) will affect both the analyte and the internal standard equally.

Quantification is therefore not based on the absolute signal intensity of the native Cereulide, which can be variable, but on the ratio of the signal from the native Cereulide to that of the known amount of Cereulide-¹³C₆. This ratiometric approach effectively cancels out variations, leading to highly accurate and precise measurements.

The Workflow of Analysis

The analytical workflow for Cereulide quantification using Cereulide-¹³C₆ as an internal standard typically involves sample preparation, LC-MS/MS analysis, and data processing. The following diagram illustrates the key steps in this process.

Caption: Experimental workflow for Cereulide quantification.

The Correction Mechanism of Cereulide-¹³C₆

The diagram below illustrates the logical relationship of how Cereulide-¹³C₆ corrects for potential analyte loss and ionization variability, ensuring accurate quantification.

Caption: Mechanism of internal standard correction.

Experimental Protocols

The following protocols are synthesized from validated methods published in peer-reviewed journals and regulatory guidelines.

4.1. Sample Preparation

-

Homogenization: Weigh a representative portion of the sample (e.g., 2.5-10 g of food matrix) into a centrifuge tube.

-

Internal Standard Spiking: Add a precise volume of Cereulide-¹³C₆ internal standard solution (e.g., 500 µL of a 100 ng/mL solution) to the homogenized sample.

-

Equilibration: Vortex the sample vigorously for 10-30 seconds and allow it to equilibrate at room temperature for at least 30 minutes.

-

Extraction: Add an appropriate volume of extraction solvent (e.g., acetonitrile or methanol) to the sample. Shake or vortex the mixture for an extended period (e.g., 1 hour) to ensure efficient extraction.

-

Purification: Centrifuge the sample to pellet solid debris. Filter the supernatant through a 0.22 µm PTFE or equivalent syringe filter into an autosampler vial for LC-MS/MS analysis.

4.2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column is typically used (e.g., 50 x 2.1 mm, 1.7 µm).

-

Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution is employed, starting with a high percentage of aqueous mobile phase and ramping up to a high percentage of organic mobile phase to elute Cereulide.

-

Flow Rate: A typical flow rate is between 0.3 and 1.0 mL/min.

-

Column Temperature: The column is often maintained at 40°C.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

Precursor and Product Ions: The specific mass-to-charge ratios (m/z) for the precursor and product ions of both native Cereulide and Cereulide-¹³C₆ are monitored. Commonly used transitions are:

-

Cereulide: Precursor ion [M+NH₄]⁺ at m/z 1170.7, with product ions at m/z 314.4 (for quantification) and m/z 499.4 (for confirmation).

-

Cereulide-¹³C₆: Precursor ion [M+6+NH₄]⁺ at m/z 1176.7, with a product ion at m/z 172.2 for quantification.

-

-

Quantitative Data Summary

The use of Cereulide-¹³C₆ as an internal standard has been validated across numerous studies and matrices, demonstrating excellent performance. The table below summarizes key quantitative parameters from various published methods.

| Parameter | Food Matrices | Faecal Samples | Reference(s) |

| Limit of Quantification (LOQ) | 0.5 µg/kg | 0.3 µg/kg | |

| 1 ng/g (in rice and pasta) | - | ||

| Linearity (R²) | > 0.995 | > 0.995 | |

| 0.999 | - | ||

| Mean Recovery | 70.0% - 120.0% | 70.0% - 120.0% | |

| 104% (boiled rice) | - | ||

| 111% (rice with oil) | - | ||

| Repeatability (RSDr) | < 7.3% | < 7.3% | |

| Intra-laboratory Reproducibility (RSDR) | < 8.9% | < 8.9% |

Conclusion

The use of Cereulide-¹³C₆ as an internal standard in stable isotope dilution analysis provides a robust, accurate, and precise method for the quantification of Cereulide. Its ability to compensate for both sample preparation losses and matrix-induced ionization effects makes it an indispensable tool for researchers in food safety, clinical diagnostics, and drug development. The detailed protocols and validated performance data presented in this guide underscore the reliability of this analytical approach.

References

- 1. Development of a stable isotope dilution analysis for the quantification of the Bacillus cereus toxin cereulide in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. portal.fis.tum.de [portal.fis.tum.de]

- 4. BAM: Quantitative Analysis for Cereulide in Food Products | FDA [fda.gov]

- 5. Quantitative Analysis of Cereulide Toxin from Bacillus cereus in Rice and Pasta Using Synthetic Cereulide Standard and 13C6-Cereulide Standard—A Short Validation Study - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of Cereulide and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of cereulide and its naturally occurring analogs. Cereulide is a heat-stable, emetic toxin produced by certain strains of Bacillus cereus, a ubiquitous spore-forming bacterium. Due to its resistance to pasteurization, cooking, and acidic conditions, cereulide poses a significant threat to food safety and public health, leading to foodborne intoxications with symptoms ranging from nausea and vomiting to severe organ failure in extreme cases.[1][2][3][4] This document details the toxin's mechanism of action, summarizes quantitative toxicity data, outlines key experimental protocols, and visualizes the critical pathways and workflows involved in its toxicological assessment.

Core Mechanism of Action: Mitochondrial Decoupling

Cereulide's primary toxic effect stems from its function as a potent potassium-selective ionophore.[5] Structurally, it is a cyclic dodecadepsipeptide, which allows it to encapsulate potassium ions and transport them across biological membranes.

The core toxicological cascade is as follows:

-

Mitochondrial Targeting : Cereulide inserts into the inner mitochondrial membrane.

-

Potassium Influx : It facilitates the transport of K+ ions from the intermembrane space into the mitochondrial matrix, following the electrochemical gradient.

-

Membrane Depolarization : This influx of positive charge neutralizes the negative membrane potential (ΔΨm), which is essential for oxidative phosphorylation.

-

Uncoupling and ATP Depletion : The collapse of the proton motive force uncouples the respiratory chain from ATP synthesis, leading to a severe depletion of cellular ATP.

-

Cellular Damage : The resulting energy crisis triggers mitochondrial swelling, oxidative stress, the release of pro-apoptotic factors like cytochrome C, and ultimately leads to cell death.

This mechanism is shared by its structural analog, valinomycin, although studies indicate that cereulide is significantly more toxic.

Quantitative Toxicological Data

The toxicity of cereulide and its analogs has been quantified across various models. Isocereulides, which are structural variants produced concurrently by the same non-ribosomal peptide synthetase (NRPS) system, contribute significantly to the overall toxicity, sometimes exhibiting additive or synergistic effects. For instance, isocereulides A-N can account for approximately 40% of the total cytotoxicity of a toxin mixture, despite comprising only about 10% of its mass.

| Toxin/Analog | Cell Type / Model | Endpoint | Value / Concentration | Citation |

| Cereulide | Human HepG2 Cells | Max. Respiration | 50% reduction at 0.25 nM | |

| Human HepG2 Cells | RNA Synthesis / Proliferation | Inhibition at 2 nM | ||

| Human HEp-2 Cells | Cytotoxicity (EC50) | 2.44 ng/mL | ||

| Human Caco-2 Cells | Mitochondrial Activity (MTT) | Toxicity at 1 ng/mL (3-day exposure) | ||

| Human Caco-2 Cells | Protein Content (SRB) | Toxicity at 0.125 ng/mL (3-day exposure) | ||

| Human NK Cells | Cytotoxicity | Loss of function at 20 ng/mL | ||

| Human Cell Lines | Mitochondrial Damage | Threshold at 2 ng/mL | ||

| Boar Spermatozoa | Motility Inhibition | Inhibition at ~1 nM; Threshold at 2 ng/mL | ||

| Vibrio fischeri | Luminescence (IC50) | 170 nM (30 min exposure) | ||

| Mice (oral admin.) | Oxidative Stress (Liver/Kidney) | Effects at 50-200 µg/kg for 28 days | ||

| Mice (i.p. admin.) | Liver Pathology | Lesions observed at 5-20 µ g/mouse | ||

| Human | Emetic Dose (estimated) | ≤8 µg/kg body weight | ||

| Isocereulide A | In Vitro | Cytotoxicity | ~10-fold higher than cereulide | |

| Isocereulide B | In Vitro | Cytotoxicity | No significant cytotoxicity observed | |

| Isocereulides H-N | HEp-2 Cells | Cytotoxicity (EC50) | 0.4 to 1.4-fold relative to cereulide |

Experimental Protocols

Accurate assessment of cereulide's toxicity relies on a combination of bioassays and analytical chemistry.

HEp-2 Cell Cytotoxicity Assay

This assay is widely used to determine the cytotoxic potential of cereulide and its analogs.

Methodology:

-

Cell Culture : Human epithelial (HEp-2) cells are cultured to form a monolayer in 96-well plates.

-

Toxin Exposure : Cells are exposed to serial dilutions of purified cereulide, isocereulides, or toxin extracts for a defined period (e.g., 24-48 hours).

-

Viability Assessment : Cell viability is measured using indicators like MTT, which assesses mitochondrial dehydrogenase activity, or by quantifying mitochondrial swelling.

-

Data Analysis : The effective concentration that causes 50% cell death (EC50) is calculated from the dose-response curve.

Boar Spermatozoa Motility Inhibition Assay

This is a rapid bioassay sensitive to mitochondrial toxins.

Methodology:

-

Semen Preparation : Freshly extended boar semen is used.

-

Toxin Exposure : Aliquots of the semen are mixed with methanol-dissolved cereulide extracts or standards and incubated at 37°C.

-

Motility Observation : Sperm motility is observed under a microscope at short intervals (e.g., 5 and 20 minutes).

-

Endpoint : The endpoint is the complete cessation of motility. The concentration causing this effect is compared to that of a known cereulide standard.

In Vitro Differentiated Caco-2 Cell Model

This model mimics the intestinal barrier to study the effects of sub-emetic toxin concentrations.

Methodology:

-

Cell Differentiation : Caco-2 cells are cultured on permeable supports for ~21 days until they form a differentiated monolayer with tight junctions.

-

Toxin Exposure : Low, sub-emetic concentrations of cereulide (e.g., 0.125-2 ng/mL) are applied to the apical side for an extended period (e.g., 3 days).

-

Toxicity Measurement :

-

MTT Assay : Measures mitochondrial activity.

-

Sulforhodamine B (SRB) Assay : Measures total cellular protein content, indicating cell loss.

-

Transepithelial Electrical Resistance (TEER) : Measures monolayer integrity.

-

UPLC-MS/MS Quantification

This is the gold standard for the precise quantification of cereulide and its analogs in various matrices.

Methodology:

-

Extraction : Cereulide is extracted from the sample (e.g., food, bacterial pellet) using a solvent like acetonitrile or ethanol.

-

Internal Standard : A stable isotope-labeled internal standard (e.g., ¹³C₆-cereulide) is added to correct for matrix effects and extraction losses.

-

Chromatography : The extract is injected into an Ultra-Performance Liquid Chromatography (UPLC) system, typically with a C18 column, for separation.

-

Mass Spectrometry : Detection is performed with a tandem mass spectrometer (MS/MS) in positive electrospray ionization mode. Specific precursor-to-product ion transitions are monitored for cereulide and its internal standard to ensure specificity and accuracy.

Biosynthesis of Cereulide

Cereulide is not synthesized ribosomally. Instead, it is assembled by a large, plasmid-encoded Non-Ribosomal Peptide Synthetase (NRPS) complex, encoded by the ces gene cluster.

The Ces NRPS is a multi-enzyme complex composed of modules that activate, modify, and link specific amino and α-hydroxy acid precursors. The process involves two main proteins, CesA and CesB. These enzymes sequentially add the four building blocks—D-α-hydroxyisocaproic acid (D-Hic), D-Alanine (D-Ala), L-α-hydroxyisovaleric acid (L-Hiv), and L-Valine (L-Val)—to form a tetrapeptide unit. This unit is repeated three times and finally cyclized by a thioesterase (TE) domain to release the mature 12-residue cereulide toxin. The flexibility of the NRPS system can lead to the incorporation of alternative precursors, resulting in the formation of various isocereulides.

Conclusion

Cereulide and its analogs are highly potent mitochondrial toxins whose primary mechanism of action is the disruption of the mitochondrial membrane potential via potassium ionophoric activity. This leads to a cascade of events culminating in ATP depletion and cell death. The toxicity varies between analogs, with some showing synergistic effects that enhance the overall toxic potential of a contamination event. The combination of sensitive bioassays and robust analytical methods like UPLC-MS/MS is crucial for the accurate risk assessment and management of cereulide in food products. This guide provides foundational knowledge for researchers engaged in toxicology, food safety, and the development of potential therapeutic interventions or detection methodologies for this significant foodborne toxin.

References

- 1. fda.gov [fda.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. Frontiers | A poisonous cocktail: interplay of cereulide toxin and its structural isomers in emetic Bacillus cereus [frontiersin.org]

- 4. A poisonous cocktail: interplay of cereulide toxin and its structural isomers in emetic Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cereulide - Wikipedia [en.wikipedia.org]

Commercial availability and suppliers of Cereulide-13C6

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, suppliers, and technical specifications of Cereulide-13C6. It further details its application in experimental protocols and elucidates the key signaling pathways affected by its unlabeled counterpart, cereulide.

Commercial Availability and Suppliers

This compound, an isotopically labeled form of the Bacillus cereus emetic toxin cereulide, is a critical internal standard for accurate quantification in research and diagnostic applications. Several specialized chemical suppliers offer this compound, primarily for research use. Below is a summary of key suppliers and their product specifications.

| Supplier | Product Name | Catalog Number (Example) | Purity | Format | Molecular Weight ( g/mol ) |

| MedchemExpress | This compound | HY-P1045S | >95% | Solid | 1159.37 |

| Organix Inc. | 13C6-cereulide | CX57163-2MG | >95% | 2 mg (solid) | 1159.37 |

| 13C6-cereulide | CX87778-1ML | >95% | 20 ug/mL in acetonitrile | 1159.37 | |

| Sigma-Aldrich (Merck) | This compound solution | 38708 | Certified Reference Material | 10 μg/g in acetonitrile | 1159.36 |

Experimental Protocols: Quantification of Cereulide using LC-MS/MS

This compound is predominantly used as an internal standard in stable isotope dilution analysis (SIDA) for the quantification of cereulide in various matrices, including food and biological samples. The use of a stable isotope-labeled internal standard is the gold standard for LC-MS/MS quantification as it corrects for matrix effects and variations in sample preparation and instrument response.

Sample Preparation and Extraction (General Workflow)

The following protocol is a generalized workflow based on methods outlined by the FDA and in scientific literature, such as ISO 18465:2017.[1][2]

-

Homogenization : Homogenize the solid or semi-solid sample.

-

Spiking : Add a known amount of this compound internal standard solution to the homogenized sample.

-

Extraction : Extract cereulide and the internal standard from the matrix using an organic solvent, typically acetonitrile or methanol.[1][3][4] This is often followed by vigorous shaking or vortexing and centrifugation to separate the solid debris.

-

Purification/Cleanup : The supernatant may be filtered or subjected to further cleanup steps if the matrix is complex.

-

Analysis : The final extract is then analyzed by LC-MS/MS.

LC-MS/MS Parameters

The analysis is typically performed using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

Chromatography : Reversed-phase chromatography is commonly used.

-

Ionization : Electrospray ionization (ESI) in positive ion mode is standard for detecting the ammonium adducts of cereulide and its labeled internal standard.

-

Mass Spectrometry : The instrument is operated in Multiple Reaction Monitoring (MRM) mode. The precursor and product ions for both the analyte and the internal standard are monitored.

-

Cereulide Precursor Ion : m/z 1170.7 ([M+NH₄]⁺)

-

Cereulide Product Ions : e.g., m/z 314.4 (quantitative), m/z 499.4 (qualifier)

-

This compound Precursor Ion : m/z 1176.7 ([M+¹³C₆+NH₄]⁺)

-

This compound Product Ion : e.g., m/z 172.2

-

A calibration curve is constructed by plotting the ratio of the peak area of cereulide to the peak area of this compound against the concentration of cereulide.

Signaling Pathways and Mechanism of Action

Cereulide exerts its toxic effects primarily by acting as a potent potassium ionophore, which disrupts cellular and mitochondrial functions. This leads to a cascade of events culminating in cell death.

Mitochondrial Disruption and Apoptosis

The primary target of cereulide is the mitochondrion. By transporting K⁺ ions across the inner mitochondrial membrane, cereulide dissipates the mitochondrial membrane potential. This uncouples oxidative phosphorylation, leading to a decrease in ATP synthesis and an increase in reactive oxygen species (ROS) production. The accumulation of ROS can induce endoplasmic reticulum (ER) stress, which in turn activates apoptotic pathways. Key signaling pathways involved include the IRE1α/XBP1 and PERK/eIF2α pathways of the unfolded protein response (UPR) and the p53 signaling pathway.

Emetic Action

In addition to its direct cellular toxicity, cereulide is known to cause emesis (vomiting). This is believed to be mediated through the binding and activation of serotonin 5-HT3 receptors in the gastrointestinal tract. This activation stimulates the afferent vagus nerve, which in turn triggers the vomiting reflex in the central nervous system.

This technical guide provides a foundational understanding of this compound for researchers. For specific applications and detailed experimental conditions, it is recommended to consult the cited literature and the technical documentation provided by the suppliers.

References

- 1. fda.gov [fda.gov]

- 2. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 3. Quantitative Analysis of Cereulide Toxin from Bacillus cereus in Rice and Pasta Using Synthetic Cereulide Standard and 13C6-Cereulide Standard—A Short Validation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Validation of a Targeted LC-MS/MS Method for Cereulide and Application in Food and Faeces - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Storage and Stability of Cereulide-¹³C₆ Standard Solutions

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical aspects concerning the storage and stability of Cereulide-¹³C₆ standard solutions, essential for accurate quantification in research and analytical applications. Cereulide, a heat-stable and highly resistant emetic toxin produced by Bacillus cereus, and its isotopically labeled internal standard, Cereulide-¹³C₆, require precise handling to ensure the integrity of experimental results.[1][2][3][4]

Quantitative Data Summary

The stability and proper preparation of Cereulide-¹³C₆ standard solutions are paramount for the accuracy of analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following tables summarize the recommended storage conditions and solvent usage for preparing these solutions, based on established protocols.

Table 1: Recommended Storage and Solvent for Cereulide-¹³C₆ Stock Solutions

| Parameter | Recommendation | Rationale | Source |

| Storage Temperature | -20°C | To ensure long-term stability and prevent degradation.[5] | FDA, ISO 18465 |

| Solvent | Methanol | For initial dissolution and preparation of high-concentration stock solutions. | FDA, ISO 18465 |

| Purity | >95% (using ¹H NMR/LC) | High purity is crucial for accurate quantification. | FDA |

Table 2: Preparation of Cereulide-¹³C₆ Working and Calibration Standard Solutions

| Solution Type | Recommended Solvent | Typical Concentration Range | Notes | Source |

| Intermediate Stock Solutions | Methanol | 1,000 ng/mL | Prepared by diluting the primary stock solution. | FDA, ISO 18465 |

| Working Standard Solutions | Acetonitrile | 10 - 100 ng/mL | Used for spiking samples and preparing calibration curves. | FDA, ISO 18465 |

| Calibration Curve Standards | Acetonitrile | 0 - 500 ng/g (in sample) | Prepared by further diluting working standards. | Various research |

Experimental Protocols

Accurate quantification of cereulide relies on meticulously prepared standard solutions and a validated analytical method. The following protocols are based on widely accepted methodologies like those referenced by the FDA and in scientific literature.

Preparation of Cereulide-¹³C₆ Standard Solutions

This protocol outlines the steps for preparing stock and working solutions of Cereulide-¹³C₆.

-

Primary Stock Solution (e.g., 100,000 ng/mL):

-

Accurately weigh 10 mg of Cereulide-¹³C₆ into a 100 mL glass volumetric flask.

-

Dissolve the compound and make up to the mark with methanol.

-

This solution should be stored at -20°C.

-

-

Intermediate Standard Solution (e.g., 1,000 ng/mL):

-

Pipette 1,000 µL of the primary stock solution into a 100 mL glass volumetric flask.

-

Make up to the mark with methanol and mix thoroughly.

-

Store this solution at -20°C.

-

-

Working Standard Solution (e.g., 100 ng/mL):

-

Pipette 500 µL of the primary stock solution into a 500 mL glass volumetric flask.

-

Make up to the mark with acetonitrile and mix.

-

This solution is used for sample fortification and preparation of calibration standards.

-

Analytical Method: UHPLC/ESI-MS/MS

The quantification of cereulide is typically performed using Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UHPLC/ESI-MS/MS).

-

Sample Preparation:

-

Homogenize the food sample.

-

Weigh a precise amount of the homogenized sample (e.g., 2.5 g) into a centrifuge tube.

-

Spike the sample with a known amount of Cereulide-¹³C₆ internal standard solution (e.g., 500 µL of 100 ng/mL solution).

-

Extract the cereulide and the internal standard with acetonitrile.

-

Vortex, shake, and centrifuge the sample.

-

The supernatant is then diluted, typically with water, before injection into the UHPLC system.

-

-

LC-MS/MS Parameters:

-

Column: A C8 or C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of ammonium formate with formic acid in water (Mobile Phase A) and acetonitrile with formic acid (Mobile Phase B) is typical.

-

Ionization Mode: Electrospray Ionization in positive mode (ESI+).

-

Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode.

-

The precursor ion for Cereulide-¹³C₆ is m/z 1176.7.

-

A common quantitative product ion is m/z 172.2.

-

-

Visualizations

Workflow for Preparation and Use of Cereulide-¹³C₆ Standards

Caption: Workflow for Cereulide-¹³C₆ standard preparation and analysis.

Stability Profile of Cereulide

Cereulide is known for its exceptional stability under various harsh conditions, a characteristic that also applies to its isotopically labeled form. This inherent stability is a critical consideration in both food safety and analytical chemistry.

Caption: Factors to which Cereulide exhibits high stability.

Degradation Pathways

While highly stable, some evidence suggests that under specific conditions, such as in culture supernatants, cereulide may undergo hydrolysis, leading to the formation of smaller depsipeptides. However, for purified Cereulide-¹³C₆ standard solutions stored under recommended conditions (-20°C in an appropriate solvent), significant degradation is not expected. The primary concern for the integrity of the standard solution is more likely related to solvent evaporation or improper handling rather than chemical degradation of the analyte itself. The stability of cereulide is remarkable, even at highly alkaline pH values and high temperatures, with some studies indicating that loss of activity under certain heat treatments may even be reversible.

References

- 1. A poisonous cocktail: interplay of cereulide toxin and its structural isomers in emetic Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | First Insights Into Within Host Translocation of the Bacillus cereus Toxin Cereulide Using a Porcine Model [frontiersin.org]

- 4. Development of a stable isotope dilution analysis for the quantification of the Bacillus cereus toxin cereulide in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fda.gov [fda.gov]

The Precision of Carbon: A Technical Guide to 13C Labeling in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of biological systems, understanding the dynamic flow of molecules is paramount to unraveling disease mechanisms, discovering novel drug targets, and optimizing therapeutic interventions. Stable isotope labeling, particularly with Carbon-13 (¹³C), has emerged as a cornerstone technique for quantitative analysis, offering an unparalleled window into the complexities of metabolic and proteomic landscapes. This technical guide provides an in-depth exploration of the principles, experimental protocols, and data interpretation of ¹³C labeling, empowering researchers to leverage this powerful tool in their scientific endeavors.

Core Principles: Tracing the Path of Carbon

The fundamental principle of ¹³C labeling lies in the substitution of the naturally abundant ¹²C isotope with the heavier, non-radioactive ¹³C isotope in a molecule of interest.[1] This "labeled" molecule is then introduced into a biological system, such as a cell culture or an in vivo model.[1] As the organism or cell metabolizes this substrate, the ¹³C atoms are incorporated into a wide array of downstream metabolites and macromolecules.[1][2] Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can distinguish between the ¹²C and ¹³C-containing molecules based on their mass difference, allowing for the precise tracing and quantification of metabolic pathways.[1]

The primary applications of ¹³C labeling in quantitative analysis fall into two main categories:

-

¹³C-Metabolic Flux Analysis (¹³C-MFA): Considered the gold standard for quantifying the rates of intracellular metabolic reactions (fluxes), ¹³C-MFA provides a detailed map of cellular metabolism. By analyzing the distribution of ¹³C in various metabolites, researchers can understand how cells utilize different nutrients and how metabolic pathways are rewired in disease states like cancer or in response to drug treatment.

-

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): This technique is a powerful method for quantitative proteomics. Cells are grown in media where specific essential amino acids (e.g., lysine and arginine) are replaced with their "heavy" ¹³C-labeled counterparts. This leads to the incorporation of the heavy amino acids into all newly synthesized proteins. By comparing the mass spectra of proteins from different cell populations (e.g., treated vs. untreated), researchers can accurately quantify changes in protein abundance.

Experimental Workflows and Protocols

The successful implementation of ¹³C labeling experiments requires meticulous planning and execution. The following sections provide detailed protocols for the two primary applications.

¹³C-Metabolic Flux Analysis (¹³C-MFA) Experimental Workflow

The workflow for a typical ¹³C-MFA experiment involves several key stages, from experimental design to data analysis.

This protocol outlines the general steps for labeling adherent mammalian cells with a ¹³C-labeled substrate.

-

Cell Seeding and Growth: Seed cells in appropriate culture vessels and grow in a defined medium to ensure metabolic and isotopic steady state.

-

Tracer Introduction: Switch the cells to a medium containing the selected ¹³C-labeled substrate (e.g., [U-¹³C₆]-glucose). The concentration of the tracer should be optimized to achieve significant labeling of the metabolites of interest.

-

Achieving Isotopic Steady State: For steady-state MFA, it is crucial that the isotopic enrichment of intracellular metabolites reaches a constant level. The time required to reach this state depends on the turnover rates of the metabolites in the pathway. Typically, for glycolytic intermediates, this can be within minutes, while for TCA cycle intermediates, it may take several hours.

-

Metabolism Quenching and Cell Harvesting: After the desired labeling period, rapidly quench metabolism to prevent further enzymatic activity. A common method is to aspirate the medium and add ice-cold 80% methanol. Harvest the cells by scraping and collect the cell extract.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Experimental Workflow

The SILAC workflow is designed to compare the proteomes of two or more cell populations.

This protocol provides a general procedure for a duplex SILAC experiment.

-

Cell Culture and Labeling: Culture two populations of cells in parallel. One population is grown in "light" medium containing normal amino acids, while the other is grown in "heavy" medium containing ¹³C-labeled essential amino acids (e.g., ¹³C₆-L-Arginine and ¹³C₆,¹⁵N₂-L-Lysine). Cells should be cultured for at least five to six cell doublings to ensure complete incorporation of the heavy amino acids.

-

Cell Treatment: Apply the experimental treatment (e.g., drug administration) to one of the cell populations.

-

Cell Lysis and Protein Quantification: Harvest and lyse the cells from both populations separately. Determine the protein concentration of each lysate.

-

Mixing of Lysates: Combine equal amounts of protein from the "light" and "heavy" cell lysates.

-

Protein Digestion: Digest the combined protein mixture into peptides using a protease such as trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the incorporated stable isotopes.

-

Data Analysis: Identify and quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs.

Data Presentation and Interpretation

Quantitative Data from ¹³C-Metabolic Flux Analysis

The primary output of a ¹³C-MFA experiment is the mass isotopologue distribution (MID), which describes the fractional abundance of each isotopologue for a given metabolite. This data is then used in computational models to estimate metabolic fluxes.

Table 1: Example Mass Isotopologue Distribution (MID) for Citrate in Cancer Cells

This table shows hypothetical MID data for citrate from cancer cells grown with uniformly labeled [U-¹³C₆]-glucose. The distribution reveals the number of carbon atoms from glucose that have been incorporated into the citrate pool.

| Isotopologue | Fractional Abundance (Control) | Fractional Abundance (Drug-Treated) |

| M+0 | 0.10 | 0.25 |

| M+1 | 0.05 | 0.10 |

| M+2 | 0.60 | 0.40 |

| M+3 | 0.05 | 0.05 |

| M+4 | 0.15 | 0.15 |

| M+5 | 0.03 | 0.03 |

| M+6 | 0.02 | 0.02 |

| M+n represents the metabolite with 'n' carbons labeled with ¹³C. |

Table 2: Comparison of ¹³C Tracers for Metabolic Flux Precision

The choice of ¹³C tracer significantly impacts the precision of flux estimates for different metabolic pathways. This table summarizes the relative performance of various ¹³C-labeled glucose tracers.

| Metabolic Pathway | [1,2-¹³C₂]glucose | [1-¹³C₁]glucose | [U-¹³C₆]glucose |

| Glycolysis | +++ | ++ | + |

| Pentose Phosphate Pathway | +++ | + | ++ |

| TCA Cycle (from glucose) | ++ | + | +++ |

| Anaplerosis (Pyruvate to OAA) | + | +++ | ++ |

| Performance is rated as + (low precision), ++ (medium precision), and +++ (high precision). |

Quantitative Data from SILAC Experiments

In SILAC, the quantitative data is presented as ratios of heavy to light peptide intensities, which reflect the relative abundance of the corresponding protein between the two samples.

Table 3: Example SILAC Data for Drug Target Engagement

This table shows hypothetical SILAC data for proteins in a cancer cell line treated with a targeted inhibitor.

| Protein | Gene | H/L Ratio | p-value | Biological Function |

| Kinase X | KINX | 0.52 | < 0.01 | Drug Target |

| Protein A | PROA | 0.98 | 0.85 | Unaffected |

| Protein B | PROB | 2.15 | < 0.05 | Upregulated |

| Protein C | PROC | 0.45 | < 0.05 | Downregulated |

| H/L Ratio: Heavy (treated) / Light (control) peptide intensity ratio. |

Visualization of Metabolic Pathways and Workflows

Visualizing the complex networks and workflows involved in ¹³C labeling studies is essential for clear communication and understanding.

Central Carbon Metabolism

The following diagram illustrates the major pathways of central carbon metabolism that are frequently interrogated using ¹³C-labeled glucose and glutamine.

Drug Metabolism and Pharmacokinetics (DMPK) Workflow

¹³C labeling is also invaluable in drug development for studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.

Conclusion

¹³C labeling is a powerful and versatile technique that provides quantitative insights into the dynamic processes of life at the molecular level. For researchers, scientists, and drug development professionals, mastering the principles and applications of ¹³C-MFA and SILAC is essential for advancing our understanding of biology and developing the next generation of therapeutics. By carefully designing experiments, meticulously executing protocols, and rigorously analyzing the resulting data, the scientific community can continue to harness the precision of carbon to illuminate the intricate pathways that govern health and disease.

References

The Architecture of a Toxin: A Technical Guide to the Non-Ribosomal Peptide Synthesis of Cereulide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cereulide is a potent emetic toxin produced by certain strains of Bacillus cereus. This cyclic dodecadepsipeptide is notorious for its heat stability and resistance to a wide pH range, making it a significant concern in food safety.[1][2] Unlike most peptides, cereulide is not synthesized by ribosomes. Instead, its complex architecture is assembled by a sophisticated enzymatic machinery known as a non-ribosomal peptide synthetase (NRPS). This guide provides an in-depth technical overview of the non-ribosomal peptide synthesis of cereulide, detailing the genetic and biochemical intricacies of its production.

The biosynthesis of cereulide is orchestrated by the cereulide synthetase (Ces), a massive multi-enzyme complex encoded by the ces gene cluster.[3] This guide will dissect the genetic organization of the ces operon, the modular nature of the Ces synthetase, the enzymatic domains responsible for substrate selection and modification, and the step-by-step assembly of the cereulide molecule. Furthermore, we will present key experimental protocols for studying cereulide synthesis and compile quantitative data relevant to its production.

Genetic Organization of the Cereulide Synthetase (ces) Gene Cluster

The genetic blueprint for cereulide synthesis is located on a large pXO1-like megaplasmid.[3] The core of this machinery is the ces gene cluster, which spans approximately 24 kb and is organized into a primary operon, cesPTABCD, and a separately transcribed gene, cesH.[3]

Table 1: Components of the ces Gene Cluster and Their Putative Functions

| Gene | Encoded Protein | Putative Function |

| cesP | 4'-phosphopantetheinyl transferase (PPTase) | Activation of the NRPS by transferring the 4'-phosphopantetheinyl moiety from Coenzyme A to the T domains. |

| cesT | Type II thioesterase (TEII) | Editing/proofreading function, removing mis-primed monomers from the synthetase. |

| cesA | Non-ribosomal peptide synthetase A | A 387 kDa protein that incorporates D-α-hydroxyisocaproic acid (D-HIC) and D-alanine (D-Ala). |

| cesB | Non-ribosomal peptide synthetase B | A 305 kDa protein that incorporates L-α-hydroxyisovaleric acid (L-HIV) and L-valine (L-Val), and cyclizes the final product. |

| cesC | ABC transporter, permease component | Part of a putative ABC transporter complex, potentially involved in cereulide export or providing resistance. |

| cesD | ABC transporter, ATP-binding component | Part of a putative ABC transporter complex, potentially involved in cereulide export or providing resistance. |

| cesH | Hydrolase | Putative hydrolase/acyltransferase, its exact role in cereulide synthesis is still under investigation. |

The Modular Architecture of Cereulide Synthetase (Ces)

The synthesis of cereulide is a prime example of the modular nature of NRPSs. The synthetase is a heterodimer composed of two large proteins, CesA and CesB. Each of these proteins consists of modules, and each module is responsible for the incorporation of one specific building block into the growing peptide chain. A typical module is further subdivided into catalytic domains.

CesA: The Initiating Synthetase

CesA is comprised of two modules:

-

Module 1 (CesA1): This module is responsible for the incorporation of the first monomer, D-α-hydroxyisocaproic acid (D-HIC). It has an unusual domain organization for an initiating module: A-KR-T .

-

A (Adenylation) domain: Selects the α-keto acid precursor, α-ketoisocaproate.

-

KR (Ketoreductase) domain: Reduces the thioester-linked α-keto acid to an α-hydroxy acid using NADPH as a cofactor.

-

T (Thiolation) domain (or Peptidyl Carrier Protein - PCP): Covalently binds the activated and modified substrate via a 4'-phosphopantetheine arm.

-

-

Module 2 (CesA2): This module incorporates the second monomer, D-alanine. Its domain structure is C-A-T-E .

-

C (Condensation) domain: Catalyzes the formation of a peptide bond between the growing chain (from CesA1) and the amino acid activated by this module.

-

A (Adenylation) domain: Selects and activates L-alanine.

-

T (Thiolation) domain: Binds the activated L-alanine.

-

E (Epimerization) domain: Converts the L-alanine to its D-isomer after it has been incorporated into the growing chain.

-

CesB: The Terminating Synthetase

CesB also contains two modules:

-

Module 3 (CesB1): This module is responsible for incorporating the third monomer, L-α-hydroxyisovaleric acid (L-HIV). Similar to CesA1, it has an A-KR-T domain structure.

-

A (Adenylation) domain: Selects the α-keto acid precursor, α-ketoisovalerate.

-

KR (Ketoreductase) domain: Reduces the thioester-linked α-keto acid to an α-hydroxy acid.

-

T (Thiolation) domain: Binds the activated and modified substrate.

-

-

Module 4 (CesB2): This terminating module incorporates the final monomer, L-valine, and releases the completed peptide. Its domain structure is C-A-T-TE .

-

C (Condensation) domain: Catalyzes peptide bond formation.

-

A (Adenylation) domain: Selects and activates L-valine.

-

T (Thiolation) domain: Binds the activated L-valine.

-

TE (Thioesterase) domain: Catalyzes the iterative condensation of three tetrapeptide units and the final macrocyclization to release the cyclic dodecadepsipeptide, cereulide.

-

The Biosynthetic Pathway of Cereulide

The synthesis of cereulide is a highly coordinated process that can be visualized as an assembly line.

Caption: Biosynthetic pathway of the cereulide tetrapeptide precursor.

Quantitative Data on Cereulide Synthesis

The production of cereulide is highly variable among different B. cereus strains and is significantly influenced by environmental factors.

Table 2: Cereulide Production by Different Bacillus cereus Strains

| Strain | Origin | Cereulide Production (ng/mg wet weight biomass) | Reference |

| F4810/72 | Food poisoning outbreak | 80 - 166 | |

| NC7401 | Food poisoning outbreak | 80 - 166 | |

| F5881 | Food poisoning outbreak | 80 - 166 | |

| High Producers | Various | 600 - 1,800 | |

| Average Producers | Various | 180 - 600 | |

| Low Producers | Various | 20 - 160 |

Table 3: Influence of Environmental Conditions on Cereulide Production by B. cereus F4810/72

| Condition | Value | Effect on Cereulide Production | Reference |

| Temperature | 15 - 30°C | Optimal range for production | |

| Temperature | > 40°C | Drastic reduction in production | |

| pH | 5.0 - 6.5 | Higher production in acidic to neutral conditions | |

| Water Activity (aw) | 0.996 | Higher production at high water activity | |

| Aeration | Shaking culture | Enhanced production compared to static culture |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the non-ribosomal synthesis of cereulide.

Gene Inactivation via Homologous Recombination

This protocol describes a general workflow for creating a markerless gene deletion in B. cereus using a suicide vector like pK18mobsacB, which contains a sacB gene for counter-selection.

Caption: Workflow for markerless gene deletion in B. cereus.

Detailed Steps:

-

Construct the Deletion Vector:

-

Amplify by PCR approximately 1 kb regions flanking the ces gene of interest (e.g., cesA) from B. cereus genomic DNA.

-

Clone these upstream and downstream fragments into a suicide vector such as pK18mobsacB.

-

Transform the resulting plasmid into an E. coli donor strain (e.g., S17-1).

-

-

Conjugation:

-

Perform biparental mating between the E. coli donor strain and the recipient B. cereus strain.

-

Plate the conjugation mixture on a selective medium containing an antibiotic for the vector and an antibiotic to which B. cereus is resistant (to select against E. coli).

-

-

Selection of Single Crossover Events:

-

Colonies growing on the selective medium are putative single-crossover integrants.

-

Confirm the integration by PCR using one primer annealing to the chromosome outside the flanking region and another annealing within the vector.

-

-

Counter-selection for Double Crossover Events:

-

Grow the single-crossover integrants in a non-selective medium to allow for a second recombination event.

-

Plate serial dilutions of the culture on a medium containing sucrose. The sacB gene on the vector converts sucrose into a toxic product, thus selecting for cells that have lost the plasmid.

-

-

Screening and Verification:

-

Screen the sucrose-resistant colonies by PCR using primers flanking the target gene to identify colonies with the desired deletion.

-

Sequence the PCR product to confirm the precise, markerless deletion of the target gene.

-

Heterologous Expression and Purification of CesA and CesB

Due to their large size, the expression and purification of CesA and CesB can be challenging. This protocol provides a general approach for their production in E. coli.

Detailed Steps:

-

Cloning:

-

Clone the full-length cesA and cesB genes into separate expression vectors (e.g., pET vectors) with an N- or C-terminal His6-tag for affinity purification.

-

Co-transform the expression plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

It is also necessary to co-express a phosphopantetheinyl transferase (like Sfp from Bacillus subtilis) to convert the apo-T domains to their active holo-form.

-

-

Expression:

-

Grow the E. coli cells in a rich medium (e.g., TB) at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with a low concentration of IPTG (e.g., 0.1-0.2 mM) and continue incubation at a lower temperature (e.g., 16-18°C) overnight to improve protein solubility.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM DTT) supplemented with protease inhibitors.

-

Lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation.

-

-

Purification:

-

Load the clarified lysate onto a Ni-NTA affinity column.

-

Wash the column extensively with the lysis buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM).

-

Elute the protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Further purify the protein by size-exclusion chromatography to remove aggregates and other contaminants.

-

-

Quality Control:

-

Analyze the purity of the protein by SDS-PAGE.

-

Confirm the identity of the protein by Western blotting or mass spectrometry.

-

In Vitro Reconstitution of Cereulide Synthesis

The activity of the purified CesA and CesB can be assessed by an in vitro reconstitution assay.

Detailed Steps:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Purified holo-CesA and holo-CesB proteins.

-

Substrates: α-ketoisocaproate, L-alanine, α-ketoisovalerate, and L-valine.

-

Cofactors: ATP, MgCl2, and NADPH.

-

A suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT).

-

-

Incubation:

-

Incubate the reaction mixture at an optimal temperature (e.g., 25-30°C) for several hours.

-

-

Extraction and Analysis:

-

Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

Analyze the extract by LC-MS/MS to detect the formation of cereulide and its intermediates.

-

Quantitative Analysis of Cereulide by LC-MS/MS

This is the gold standard for the sensitive and specific quantification of cereulide.

Detailed Steps:

-

Sample Preparation (from food matrix):

-

Homogenize the food sample.

-

Extract cereulide with a suitable solvent, typically acetonitrile or methanol.

-

Add a known amount of a stable isotope-labeled internal standard (e.g., 13C6-cereulide) for accurate quantification.

-

Clean up the extract using solid-phase extraction (SPE) if necessary to remove matrix interferences.

-

-

LC-MS/MS Analysis:

-

Separate the extracted compounds using a reversed-phase HPLC column (e.g., C18).

-

Use a gradient elution with a mobile phase consisting of water and acetonitrile, often with additives like formic acid or ammonium formate to improve ionization.

-

Detect and quantify cereulide using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The precursor ion for cereulide is typically the [M+NH4]+ adduct at m/z 1170.7.

-

Conclusion

The non-ribosomal peptide synthesis of cereulide is a fascinating and complex biochemical process. The modular nature of the Ces synthetase, with its array of specialized catalytic domains, provides a powerful example of how nature constructs complex bioactive molecules. A thorough understanding of this pathway is not only crucial for developing strategies to mitigate the risks associated with cereulide contamination in food but also offers valuable insights for the field of synthetic biology and the engineered production of novel non-ribosomal peptides with potential therapeutic applications. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals working to unravel the remaining mysteries of cereulide biosynthesis and to harness the power of non-ribosomal peptide synthesis.

References

Methodological & Application

Application Note: Quantitative Analysis of Cereulide in Food Matrices using a Stable Isotope Dilution LC-MS/MS Method

Abstract

This application note describes a robust and sensitive method for the quantification of cereulide in various food matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Cereulide, a heat-stable emetic toxin produced by Bacillus cereus, poses a significant food safety concern. The described method utilizes a stable isotope-labeled internal standard, Cereulide-¹³C₆, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This protocol is intended for researchers, scientists, and professionals in the field of food safety and drug development.

Introduction

Cereulide is a cyclic dodecadepsipeptide that can cause food poisoning characterized by nausea and vomiting.[1][2][3] Its stability to heat and a wide pH range makes it a persistent threat in contaminated food products.[2][3] Accurate and reliable quantification of cereulide is crucial for food safety monitoring and risk assessment. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the detection and quantification of cereulide due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as Cereulide-¹³C₆, is essential for compensating for potential losses during sample preparation and correcting for ion suppression or enhancement in the mass spectrometer, leading to more accurate and precise results. This application note provides a detailed protocol for the extraction and analysis of cereulide in food samples.

Experimental Workflow

Caption: Workflow for the quantification of cereulide in food samples.

Materials and Reagents

-

Cereulide standard (>95% purity)

-

Cereulide-¹³C₆ internal standard (>95% purity)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

50 mL conical centrifuge tubes

-

Vortex mixer

-

Horizontal shaker

-

Centrifuge

-

0.20 µm PTFE membrane filters

-

LC autosampler vials

Protocols

Standard and Sample Preparation

1. Standard Stock Solutions:

-

Prepare a stock solution of cereulide (e.g., 100 µg/mL) in methanol.

-

Prepare a stock solution of Cereulide-¹³C₆ (e.g., 10 µg/mL) in methanol.

-

Store stock solutions at -20°C.

2. Calibration Standards:

-

Prepare a series of calibration standards by serially diluting the cereulide stock solution with acetonitrile to achieve a concentration range of 1 to 500 ng/g.

-

Spike each calibration standard with the Cereulide-¹³C₆ internal standard to a final concentration of 10 ng/g.

3. Sample Preparation:

-

Homogenize the food sample.

-

Weigh 2.500 ± 0.005 g of the homogenized sample into a 50 mL conical centrifuge tube.

-

Add 500 µL of the Cereulide-¹³C₆ internal standard solution to the sample.

-

Vortex the sample for 10 seconds and let it equilibrate for 30 minutes at room temperature.

-

Add 29.5 mL of acetonitrile to the tube, cap tightly, and shake by hand for 30 seconds.

-

Place the tube on a horizontal shaker and shake vigorously for 1 hour.

-

Centrifuge the sample at 1000-1500 x g for 10 minutes at room temperature.

-

Filter approximately 2 mL of the supernatant through a 0.20 µm PTFE membrane filter into an autosampler vial.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | UPLC CSH C18, 2.1 x 150 mm, 1.7 µm |

| Mobile Phase A | 10 mM Ammonium formate with 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic acid |

| Flow Rate | 0.3 mL/min |

| Gradient | Isocratic with 90% Mobile Phase B |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 550°C |

| Desolvation Gas Flow | 1200 L/h |

| Cone Gas Flow | 150 L/h |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (V) |

| Cereulide | 1170.7 ([M+NH₄]⁺) | 314.4 | 499.4 | 90 / 80 |

| Cereulide-¹³C₆ | 1176.7 ([M+NH₄]⁺) | 172.2 | 316.2 | - |

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of cereulide in various food matrices.

Linearity: The method showed excellent linearity over a concentration range of 1 to 500 ng/g, with a coefficient of determination (R²) greater than 0.995.

Limits of Detection (LOD) and Quantification (LOQ):

| Parameter | Value (ng/g) |

| LOD | 0.1 |

| LOQ (Food) | 0.5 |

| LOQ (Faeces) | 0.3 |

Accuracy and Precision: The mean recovery of the method was within the acceptable range of 70.0%–120.0%. The repeatability (intra-day precision) was not higher than 7.3%, and the intra-laboratory reproducibility (inter-day precision) was not higher than 8.9%.

Conclusion

The described LC-MS/MS method using Cereulide-¹³C₆ as an internal standard provides a reliable, sensitive, and accurate tool for the quantification of cereulide in food matrices. The detailed protocol and performance data presented in this application note can be readily adopted by laboratories involved in food safety testing and research. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring data quality in complex sample matrices.